Ethyl 4-(phenylmethyl)-1-piperazinebutanoate
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Overview
Description
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylmethyl)-1-piperazinebutanoate typically involves the esterification of 4-(phenylmethyl)-1-piperazinebutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(phenylmethyl)-1-piperazinebutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-(phenylmethyl)-1-piperazinebutanoic acid and ethanol.
Reduction: 4-(phenylmethyl)-1-piperazinebutanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to the presence of the piperazine ring, it is investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: It is used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylmethyl)-1-piperazinebutanoate largely depends on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes in the body, potentially leading to pharmacological effects. The ester group may also undergo hydrolysis in vivo, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate can be compared with other similar compounds such as:
Ethyl 4-(phenylmethyl)-1-piperazineacetate: Similar structure but with a shorter carbon chain.
Ethyl 4-(phenylmethyl)-1-piperazinepropanoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications due to variations in their molecular structures.
Properties
CAS No. |
184042-65-7 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-17(20)9-6-10-18-11-13-19(14-12-18)15-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3 |
InChI Key |
FWXQTSXQDAUBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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